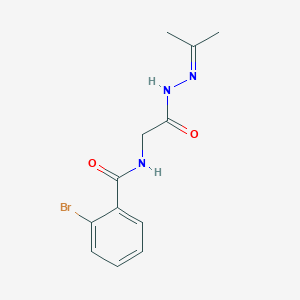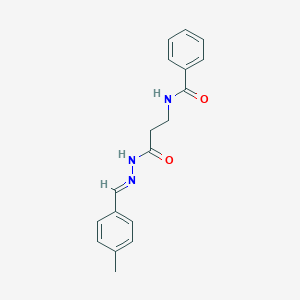
N-(1-Ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-Ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide” is a derivative of indole, which is a heterocyclic compound . The indole structure is present in many important biological molecules. For example, tryptophan, an essential amino acid, and serotonin, a neurotransmitter, both contain an indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring provides a rigid, planar structure, while the various substituents (ethyl, hydroxy, methoxy, imino, and nitrobenzamide) would add complexity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用
Cancer Therapeutics
Indole derivatives, such as the compound , have been extensively studied for their potential in treating various forms of cancer . The structural complexity and biological activity of indole-based compounds make them suitable for designing novel oncology drugs. They can interact with cancer cell pathways, potentially leading to apoptosis or inhibition of cell proliferation.
Antimicrobial Agents
The antimicrobial potential of indole derivatives is another significant area of research. These compounds can be synthesized to target a wide range of microbial pathogens, including bacteria and fungi, by disrupting their cell wall synthesis or protein function .
Neuroprotective Agents
Indole-based compounds have shown promise as neuroprotective agents. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are well-documented. They can inhibit the synthesis of pro-inflammatory cytokines, offering potential therapeutic applications in conditions like arthritis and other inflammatory disorders .
Analgesics
Compounds like AT-057/41752894 have been explored for their analgesic properties, particularly in the treatment of neuropathic pain. Their interaction with cannabinoid receptors may provide relief from chronic pain without the psychoactive effects associated with other pain medications .
Antiviral Research
Indole derivatives have been identified as potential antiviral agents. They can interfere with the replication cycle of viruses, offering a pathway for the development of new antiviral drugs .
Antidiabetic Research
Research into the antidiabetic properties of indole derivatives is ongoing. These compounds may influence insulin secretion or sensitivity, providing a novel approach to managing diabetes .
Plant Growth Regulators
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. Synthetic analogs of this compound, including those similar to AT-057/41752894, could be used to regulate plant growth and development .
安全和危害
未来方向
属性
IUPAC Name |
N-(1-ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-3-21-15-9-8-13(27-2)10-14(15)16(18(21)24)19-20-17(23)11-4-6-12(7-5-11)22(25)26/h4-10,24H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYKQBUTLBJAIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)



![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)



![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)